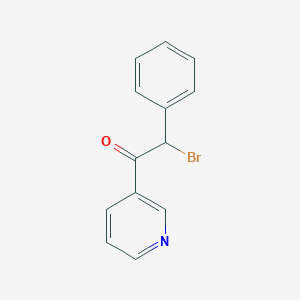![molecular formula C12H15NOSe B14425380 2-[(Pyridin-2-yl)selanyl]cycloheptan-1-one CAS No. 82998-13-8](/img/structure/B14425380.png)
2-[(Pyridin-2-yl)selanyl]cycloheptan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Pyridin-2-yl)selanyl]cycloheptan-1-one is a chemical compound that belongs to the class of organoselenium compounds It features a cycloheptanone ring with a pyridin-2-ylselanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyridin-2-yl)selanyl]cycloheptan-1-one typically involves the reaction of cycloheptanone with pyridin-2-ylselanyl reagents under specific conditions. One common method involves the use of a selenylation reaction, where a pyridin-2-ylselanyl group is introduced to the cycloheptanone ring. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(Pyridin-2-yl)selanyl]cycloheptan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding selenoxide derivatives.
Reduction: Reduction reactions can convert the selenyl group to a selenol group.
Substitution: The pyridin-2-ylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield selenoxide derivatives, while reduction can produce selenol-containing compounds .
Scientific Research Applications
2-[(Pyridin-2-yl)selanyl]cycloheptan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organoselenium compounds.
Biology: The compound’s potential antioxidant properties make it of interest in biological studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer treatment due to its ability to modulate oxidative stress.
Mechanism of Action
The mechanism of action of 2-[(Pyridin-2-yl)selanyl]cycloheptan-1-one involves its interaction with molecular targets and pathways related to oxidative stress. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative damage in cells. This activity is mediated through the selenyl group, which can undergo redox cycling to neutralize reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
2-[(Pyridin-2-yl)selanyl]pyrimidine: Another organoselenium compound with a pyrimidine ring instead of a cycloheptanone ring.
2-[(Pyridin-2-yl)selanyl]benzene: Features a benzene ring, offering different reactivity and properties compared to the cycloheptanone derivative.
Uniqueness
2-[(Pyridin-2-yl)selanyl]cycloheptan-1-one is unique due to its cycloheptanone ring, which imparts distinct steric and electronic properties.
Properties
CAS No. |
82998-13-8 |
|---|---|
Molecular Formula |
C12H15NOSe |
Molecular Weight |
268.22 g/mol |
IUPAC Name |
2-pyridin-2-ylselanylcycloheptan-1-one |
InChI |
InChI=1S/C12H15NOSe/c14-10-6-2-1-3-7-11(10)15-12-8-4-5-9-13-12/h4-5,8-9,11H,1-3,6-7H2 |
InChI Key |
KXGFTWWWRZYTTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(=O)CC1)[Se]C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(But-3-en-2-yl)-2,4-dihydroxyphenyl]ethan-1-one](/img/structure/B14425301.png)
![1-[3,5-Dichloro-4-(diethylamino)phenyl]ethan-1-one](/img/structure/B14425309.png)
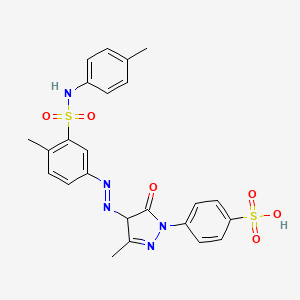
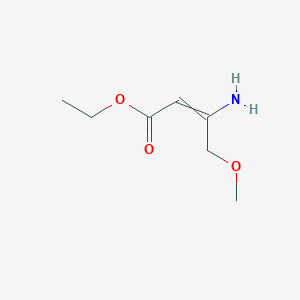
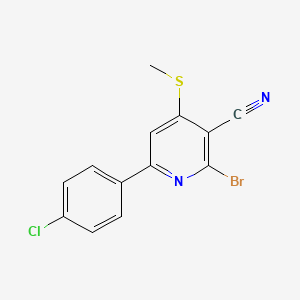
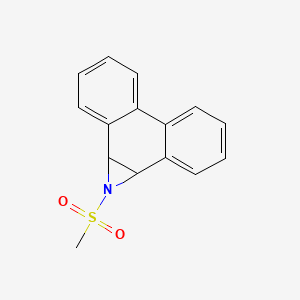


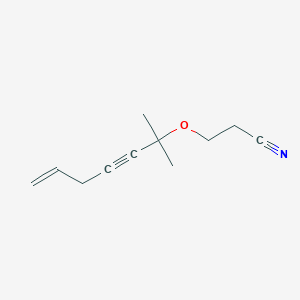

![1-[4-Hydroxy-3-(3-hydroxy-3-methylbutyl)phenyl]ethan-1-one](/img/structure/B14425366.png)
![N-[4-(Diethylamino)phenyl]-2-hydroxypiperidine-1-carboxamide](/img/structure/B14425372.png)
